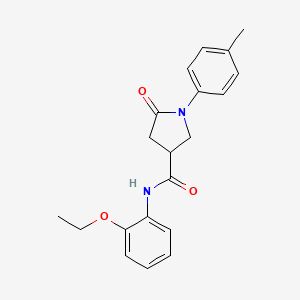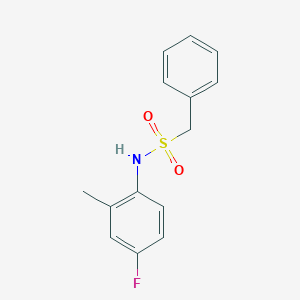
3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide, also known as ENA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 365.39 g/mol.
作用机制
The mechanism of action of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide prevents the cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has a low toxicity profile and does not cause any significant adverse effects on normal cells. 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis.
实验室实验的优点和局限性
3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has several advantages for use in lab experiments, including its high purity and stability. However, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is relatively expensive and may not be readily available in large quantities. Additionally, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide may require specialized equipment and expertise for its synthesis and handling.
未来方向
There are several potential future directions for research on 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide. One area of interest is the development of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide-based drug delivery systems for targeted cancer therapy. Another potential application of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is in the development of new materials with unique properties, such as optical and electronic properties. Additionally, further studies are needed to investigate the potential use of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide as an antibacterial and antifungal agent.
合成方法
The synthesis of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide involves the reaction of 4-ethoxyaniline with 2-methoxy-4-nitrobenzaldehyde in the presence of acetic anhydride and anhydrous sodium acetate. The resulting product is then treated with acryloyl chloride to yield 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide.
科学研究应用
3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has also been investigated for its potential use as an antibacterial and antifungal agent.
属性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-25-15-8-4-13(5-9-15)6-11-18(21)19-16-10-7-14(20(22)23)12-17(16)24-2/h4-12H,3H2,1-2H3,(H,19,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXYLPLXFZOTDY-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5403082.png)

![1-(4-biphenylyl)benzo[cd]indol-2(1H)-one](/img/structure/B5403100.png)
![N-[2-(dimethylamino)ethyl]-2-(methylthio)benzamide](/img/structure/B5403104.png)

![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403111.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5403121.png)

![8-(2-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5403134.png)


![5-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5403158.png)
![(3S*,4R*)-3-methoxy-1-[(2,7,8-trimethylquinolin-4-yl)carbonyl]piperidin-4-amine](/img/structure/B5403172.png)
![1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5403174.png)